N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide
Description
N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-3-26-18-6-4-5-16(11-18)12-20-19(25)15-23-7-9-24(10-8-23)17-13-21-22(2)14-17/h4-6,11,13-14H,3,7-10,12,15H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJWHZDFVCHDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CN2CCN(CC2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Formation of the Piperazine Derivative: This step involves the reaction of 1-methylpyrazole with piperazine under controlled conditions to form the piperazine derivative.
Ethoxyphenylmethyl Intermediate: The ethoxyphenylmethyl group is synthesized separately through the reaction of 3-ethoxybenzyl chloride with a suitable nucleophile.
Final Coupling Reaction: The piperazine derivative and the ethoxyphenylmethyl intermediate are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology: Research includes its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide
- N-[(3-chlorophenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide
Uniqueness
N-[(3-ethoxyphenyl)methyl]-2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
